4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol
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Overview
Description
4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol is a useful research compound. Its molecular formula is C14H13BrClNO and its molecular weight is 326.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Copper(II) and oxido-vanadium(IV) complexes of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol have been synthesized and characterized, showing distorted square pyramidal and octahedral geometries (Takjoo et al., 2013).
- Synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol and its conversion process have been studied (Sun Ducheng, 2012).
Biological Evaluation and DNA Interaction Studies
- 4-Aminophenol derivatives, including a compound similar to 4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol, demonstrated broad-spectrum antimicrobial and antidiabetic activities, as well as potential as anticancer agents due to DNA interactions (Rafique et al., 2022).
Green Synthesis and Inhibitory Activity
- A Schiff base compound, 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol, was synthesized via a green method and showed urease inhibitory activity, suggesting its potential application in medicine and agriculture (Zulfiqar et al., 2020).
Crystallography and Molecular Structure
- The crystal structures of various complexes involving derivatives of this compound have been extensively studied to understand their coordination and molecular geometry (Chumakov et al., 2007).
Synthesis, X-Ray Structure, and Theoretical Studies
- Detailed studies on the synthesis and X-ray structure of oxido-vanadium(V) complex with 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol have been conducted, providing insights into the molecular structure and bonding (Sheikhshoaie et al., 2015).
Synthesis of Chelate Polymers
- Novel Schiff base chelate polymers containing 4-bromo-2-[(2-[(5-bromo-2-hydroxyphenyl)methylene]amino-5-nitrophenyl)iminomethyl]phenol and its applications in various fields such as thermal, optical, and electrochemical properties have been explored (Kaya & Aydın, 2011).
Mechanism of Action
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Similar compounds have been shown to undergo enzyme-catalyzed reactions . For instance, 4-Bromo-2-chlorophenol, a related compound, undergoes enzyme-catalyzed copolymerization with phenols, catalyzed by extracellular laccase of the fungus Rhizoctonia praticola .
Pharmacokinetics
The molecular weight of the compound is 32662 , which may influence its absorption and distribution in the body.
Result of Action
Brominated compounds are often involved in free radical reactions, which can lead to various molecular and cellular changes .
Future Directions
The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a medicinal compound, future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Properties
IUPAC Name |
4-bromo-2-[(2-chloro-4-methylanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO/c1-9-2-4-13(12(16)6-9)17-8-10-7-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOMROQKFJXKLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=C(C=CC(=C2)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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